2-(1H-indol-1-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-indol-1-yl-N-[4-(1H-pyrazol-5-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O/c24-19(13-23-12-10-15-3-1-2-4-18(15)23)21-16-7-5-14(6-8-16)17-9-11-20-22-17/h1-12H,13H2,(H,20,22)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJVCCDDTDJPLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(=O)NC3=CC=C(C=C3)C4=CC=NN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-1-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone.
Coupling Reaction: The indole and pyrazole moieties are then coupled through an acetamide linkage. This can be achieved by reacting the indole derivative with an acyl chloride or anhydride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-1-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The indole and pyrazole rings can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxidized derivatives of the indole and pyrazole rings.
Reduction: Reduced derivatives with hydrogenated aromatic rings.
Substitution: Halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
2-(1H-indol-1-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Used in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(1H-indol-1-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide involves its interaction with specific molecular targets. The indole and pyrazole rings can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Key Structural Features
*Estimated based on structural similarity; explicit data unavailable.
Physicochemical Properties
- Hydrogen Bonding : Indole and pyrazole groups facilitate hydrogen bonding (), influencing solubility and crystal packing. The target compound may exhibit similar trends .
- Thermal Stability : Benzimidazole analogs () show melting points >250°C, suggesting high thermal stability; indole derivatives likely follow this trend .
Biological Activity
2-(1H-indol-1-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide is a compound of interest due to its potential therapeutic applications. This article delves into its biological activity, exploring various studies that highlight its pharmacological properties, mechanisms of action, and potential applications in drug development.
Chemical Structure
The compound can be represented by the following chemical structure:
Research indicates that compounds similar to this compound exhibit various mechanisms of action, primarily through the inhibition of specific enzymes and pathways associated with disease processes.
Biological Activity Overview
The biological activities of this compound have been evaluated in several studies, focusing on its effects on cancer cell lines, anti-inflammatory properties, and potential antiviral effects.
Antitumor Activity
A study highlighted the synthesis of related pyrazole derivatives that demonstrated significant antitumor activity. For instance, compounds derived from similar frameworks showed IC50 values in the low micromolar range against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 | 49.85 |
| 3-(4-Chlorophenoxy)-2-hydroxypropyl derivative | NCI-H460 | 0.95 |
These results suggest that modifications to the indole and pyrazole moieties can enhance antitumor efficacy.
Anti-inflammatory Activity
Another aspect of interest is its potential anti-inflammatory activity. Compounds in this structural class have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO). A specific derivative demonstrated significant inhibition of LPS-induced production of these markers, indicating a promising avenue for treating inflammatory diseases.
Case Studies
Several case studies have focused on the biological evaluation of this compound and its derivatives:
- Antiviral Activity : A series of derivatives were tested for their ability to inhibit respiratory syncytial virus (RSV) and influenza virus (IAV). Among them, certain compounds exhibited low micromolar EC values, indicating strong antiviral properties.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit xanthine oxidase (XO), an enzyme involved in uric acid production. Some derivatives showed moderate inhibitory activity, which could be beneficial for conditions like gout.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
